molecular formula C7H9NO2 B1580452 Pyridine acetate CAS No. 5153-63-9

Pyridine acetate

Cat. No. B1580452
CAS RN: 5153-63-9
M. Wt: 139.15 g/mol
InChI Key: GAPYKZAARZMMGP-UHFFFAOYSA-N
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Description

Pyridine acetate is a compound with the molecular formula C7H9NO2. It has an average mass of 139.152 Da and a monoisotopic mass of 139.063324 Da .


Synthesis Analysis

Pyridine derivatives are synthesized through various methods. Some of the methods include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Other methods involve the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .


Molecular Structure Analysis

The molecular structure of Pyridine acetate consists of a pyridine ring attached to an acetate group . The structure can be further analyzed using various techniques such as X-ray diffraction .


Chemical Reactions Analysis

Pyridine derivatives, including Pyridine acetate, have been found to undergo various chemical reactions. These include reduction-oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .

Scientific Research Applications

  • Photocatalytic Degradation : Pyridine is a crucial component in many pesticides. It has been found to be rapidly eliminated in water through photocatalytic degradation over TiO2, leading to various aliphatic intermediates and eventual mineralization into ammonium ions. This process demonstrates the potential of pyridine in environmental remediation applications (Maillard-Dupuy et al., 1994).

  • Acetylation Reactions : Acetic anhydride–pyridine over basic alumina has been used effectively for the acetylation of hydroxy, thiol, and amino groups in solvent-free conditions under microwave irradiation. This highlights pyridine's role in facilitating efficient chemical reactions (Paul et al., 2002).

  • C-H Acetoxylation in Catalysis : Pyridine ligands significantly impact the palladium-catalyzed C-H acetoxylation of benzene. Different catalysts involving pyridine demonstrate varied efficacy and mechanisms, emphasizing pyridine's role in catalysis (Cook & Sanford, 2015).

  • Drug Design : Pyridine-based ring systems are extensively used in drug design due to their effect on pharmacological activity. They form the backbone of various therapeutic agents, highlighting their significant role in pharmaceuticals (Ling et al., 2021).

  • Fluorescent Probes : Imidazo[1,5-a]pyridine derivatives have been synthesized and used as fluorescent probes in liposome models. Their compact shape and photophysical properties make them suitable for studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno et al., 2022).

  • Biological Applications : Pyridines find applications in medicinal drugs and agricultural products. 2-Acetylpyridine, for example, is used as a chemical intermediate in various industries and as a food additive for flavor enhancement (Ali, 2012).

Safety And Hazards

Pyridine and its derivatives, including Pyridine acetate, can cause irritation of the eyes, nose, and throat if inhaled. They may also lead to vomiting, headache, and dizziness. Ingestion can cause sickness, abdominal pain, and diarrhea . It is recommended to use personal protective equipment when handling these compounds .

Future Directions

Pyridine derivatives, including Pyridine acetate, have significant potential in medicinal chemistry. They are being explored for their potential as novel antibiotics and drugs. The development of pyridine-based novel antibiotic/drug design is expected in the near future .

properties

IUPAC Name

acetic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYKZAARZMMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063719
Record name Pyridinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium acetate

CAS RN

5153-63-9
Record name Pyridinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, compd. with pyridine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, compd. with pyridine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.571
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,100
Citations
S Higashiya, T Sato, T Fuchigami - Journal of fluorine chemistry, 1998 - Elsevier
Anodic regioselective fluorination of α-phenylsulphenylated ethyl acetates and acetonitriles of 1-naphthalene and 2-pyridine derivatives was investigated. 1-Naphthalene derivatives …
Number of citations: 25 www.sciencedirect.com
H UMEZAWA, T AOYAGI, K OGAWA… - The Journal of …, 1984 - jstage.jst.go.jp
… pyridine - acetate buffer (pH 3.2), washed with the same buffer and then eluted with 0.5 m pyridine - acetate … - 200 mesh) column with 0.2m pyridineacetate buffer (pH 3.2), successively. …
Number of citations: 187 www.jstage.jst.go.jp
JR Gentsch, DH Bishop - Journal of Virology, 1978 - Am Soc Microbiol
… pH 5.0; and 2 M pyridine acetate, pH 5.5. The pyridine acetate buffer solutions were made by adjusting the requisite amounts of pyridine with glacial acetic acid to give the correct pH …
Number of citations: 127 journals.asm.org
H Suda, T Takita, T Aoyagi, H UMEZAWA - The Journal of Antibiotics, 1976 - jstage.jst.go.jp
… with linear gradient elution between 0.2 M pyridine acetate buffer at pH 3.0 and 1.0 M pyridine acetate buffer at pH 4.75. The fast eluted substance is identical with L-leucine, …
Number of citations: 203 www.jstage.jst.go.jp
N Minamino, K Kangawa, H Matsuo - Biochemical and biophysical …, 1983 - Elsevier
In our survey for unknown neuropeptides in porcine spinal cord, we have purified a novel decapeptide that exhibits a potent stimulant effect on the smooth muscle preparation of rat …
Number of citations: 351 www.sciencedirect.com
AJ Godfrey, LE Bryan - Antimicrobial agents and chemotherapy, 1987 - Am Soc Microbiol
… (pH 3) plus 25 ml of 200 mM pyridineacetate (pH 3.2). … pyridine-acetate (pH 3.2) plus 25 ml of 2 M pyridine-acetate (pH 5.0). The columns were finally washed with 2 M pyridine-acetate (…
Number of citations: 45 journals.asm.org
N Uldbjerg, G Ekman, A Malmström, K Olsson… - American journal of …, 1983 - Elsevier
… OM pyridine acetate, pH 5, and lyophilized. The hyaluronic acid-containing … with 0.4M pyridine acetate, and the purified hyaluronic acid was eluted with 1.2M pyridine acetate. Sulfated …
Number of citations: 477 www.sciencedirect.com
T Yonetani, H Schleyer, A Ehrenberg - Journal of Biological Chemistry, 1966 - ASBMB
… iM pyridine acetate buffer, pH 4.7, employing approximately 6 column volumes of 0.17 M (pH 4.7), 0.4 (pH 4.6), 1.07 M (piH 5.4), and 2;23 M (pH 5.4) pyridine acetate … M pyridine acetate …
Number of citations: 232 www.jbc.org
BA Slominski, LD Campbell - Journal of the Science of Food …, 1987 - Wiley Online Library
… In addition, in the treatment group 2-mercaptoethanol (0.4 mg ml-l) was included in the pyridine acetate and sulphatase solutions that were added to the DEAE Sephadex column. The …
Number of citations: 89 onlinelibrary.wiley.com
E Rinderknecht, RE Humbel - Proceedings of the National …, 1976 - National Acad Sciences
… of200 ml of 0.05M pyridine-acetate at pH 2.5, 200 ml of 0.2 M pyridine-acetate at pH 3.1, 200 ml of 0.5 M pyridine-acetate at pH 3.75, and 200 ml of 2.0 M pyridine-acetate at pH 5.0 was …
Number of citations: 493 www.pnas.org

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